molecular formula C8H9BrO B054512 (S)-1-(2-Bromophenyl)Ethanol CAS No. 114446-55-8

(S)-1-(2-Bromophenyl)Ethanol

Cat. No. B054512
M. Wt: 201.06 g/mol
InChI Key: DZLZSFZSPIUINR-LURJTMIESA-N
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Description

Synthesis Analysis

The synthesis of (S)-1-(2-Bromophenyl)Ethanol involves several key strategies, including lipase-catalyzed reactions and crystallization techniques for enantioseparation. A significant method involves the resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol through enantioselective lipase-catalyzed alcoholysis, hydrolysis, and acylation, showing good enantioselectivity, particularly in hydrolysis, marking its importance as an intermediate in synthesizing adrenergic agents (Conde et al., 1998). Additionally, the synthesis of 2-(4-Propylphenyl)ethanol, closely related to (S)-1-(2-Bromophenyl)Ethanol, highlights the optimization of synthesis routes to minimize side-products and enhance purification (Hashmi et al., 2006).

Molecular Structure Analysis

The molecular structure and chiral recognition mechanisms of (S)-1-(2-Bromophenyl)Ethanol have been elucidated through the crystallization of host-guest complexes with permethylated β-cyclodextrin. This process allows for the quantitative resolution of its racemic mixture, providing insights into the structural features enabling enantioseparation (Grandeury et al., 2003).

Chemical Reactions and Properties

(S)-1-(2-Bromophenyl)Ethanol participates in various chemical reactions, including its use as a building block in organic synthesis. Its reactions with primary amines, activated methylene compounds, and its role in the formation of 5-membered carbocycles and aza-heterocycles are of particular interest (Westerlund et al., 2001). The compound's reactivity and versatility in synthesizing complex molecules underscore its value in chemical research.

Scientific Research Applications

  • Enantioselective Processes : The resolution of similar compounds has been achieved through enantioselective processes like lipase-catalyzed alcoholysis, hydrolysis, and acylation. This process is important for synthesizing intermediates in the development of adrenergic agents (Conde et al., 1998).

  • Photophysical Properties in Medicine : Modified phthalocyanines using optically active alcohols, including derivatives of (S)-1-(4-Bromophenyl)Ethanol, have been studied for their photochemical and biological properties. These compounds show potential in medical applications, especially in interactions with specific types of cells, like mammary MCF-7 cells (Ramos et al., 2015).

  • Chiral Separation and Crystallography : The chiral separation of racemic 1-(p-bromophenyl)ethanol and the analysis of its crystal structures provide insights into mechanisms of chiral discrimination. This has implications for understanding stereochemistry in pharmaceuticals (Grandeury et al., 2003).

  • Synthesis of Pharmaceuticals : Synthesis methods involving compounds similar to (S)-1-(2-Bromophenyl)Ethanol have been developed for pharmaceutical applications, including the synthesis of secondary alcohols used in enantiomeric drugs (Vorga & Badea, 2021).

  • Nanohybrid Biocatalysts : Nanohybrid materials have been developed for the kinetic resolution of secondary alcohols, including derivatives of 1-(3-bromophenyl)-1-ethanol. These materials are significant for synthesizing enantiomerically pure chiral drugs and other bioactive substances (Galvão et al., 2018).

properties

IUPAC Name

(1S)-1-(2-bromophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLZSFZSPIUINR-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40921381
Record name 1-(2-Bromophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40921381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(2-Bromophenyl)Ethanol

CAS RN

114446-55-8
Record name 1-(2-Bromophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40921381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-2-Bromo-α-methylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

17.2 g of o-[tri(cyclohexyl)]tin]benzylalcohol was obtained in the same manner as in the synthesis of tricyclohexyl[o-(1-hydroxyethyl)phenyl]tin of Example 1-(4), with the exception that 9.40 g of o-bromobenzylalcohol (50.2 mmol), prepared in the aforementioned example (1), instead of o-bromo-1-phenyl ethanol (yield=75.1%).
[Compound]
Name
o-[tri(cyclohexyl)]tin
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
tricyclohexyl[o-(1-hydroxyethyl)phenyl]tin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
9.4 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred solution of 1-(2-bromophenyl)ethanone (5 g, 25.1 mmol) in methanol (50 mL) was added sodium borohydride (1.43 g, 37.7 mmol) at room temperature and the mixture was stirred for 24 h at the same temperature. The reaction mixture was quenched by the addition of water, and concentrated to give a colorless residue. The crude material was partitioned between diethyl ether and water, and then the organic layer washed with brine, dried over sodium sulfate, and evaporated. The residue was purified by column chromatography on silica gel (100 g) eluting with hexane/ethyl acetate (5/1) to afford 5.4 g (quant.) of the title compound as a colorless oil:
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

An enzyme (Amano CES, tradename of a lipase made by Amano Seiyaku Company) (10 g), ±-1-(2-bromophenyl)ethanol (7.0 g, 35 mmol) and tributyrin (15.9 g, 52.5 mmol) were placed in a three-necked flask, followed by agitating these materials at 35° C. for 15 days, stopping the reaction, thereafter filtering off the enzyme, concentrating the filtrate and subjecting the concentrate to silica gel chromatography to isolate the respective objective products. As a result, (S)-1-(2-bromophenyl)ethanol ([α]D23.5° C. : -26.3° (C 3.72, CHCl3)) (2.6g) and R-1-(2-bromophenyl)-1'-butanoyloxyethane (25 g) were obtained, followed by hydrolyzing the latter compound to obtain R-1-(2-bromophenyl)ethanol ([α]D23.5° : 30 33.5° (C 3.52, CHCl3)) (1.7 g).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-1-(2-Bromophenyl)Ethanol
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Citations

For This Compound
27
Citations
RJ Staples, JW Medley - Acta Crystallographica Section E: Structure …, 2008 - scripts.iucr.org
(IUCr) (S)-(+)-1-(2-Bromophenyl)ethanol Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals …
Number of citations: 2 scripts.iucr.org
MT Reetz, P Maiwald - Comptes Rendus Chimie, 2002 - Elsevier
Starting from commercially available (S)-1-(2-bromophenyl)ethanol, novel phosphite/phosphonite ligands have been prepared in which a BINOL moiety is attached to each phosphorus …
Number of citations: 6 www.sciencedirect.com
D Zhang, EZ Zhu, ZW Lin, ZB Wei… - Asian Journal of …, 2016 - Wiley Online Library
Novel chiral cobalt complexes containing a PNNP‐type ligand were synthesized using a straightforward method. The structures of the cobalt complexes have been fully characterized …
Number of citations: 43 onlinelibrary.wiley.com
C Arsene, S Schulz - Organic Letters, 2002 - ACS Publications
Chiral bidentate silyl reagents have been developed for the GC analysis of aliphatic 1,3- and 1,4-diols. These reagents react with the diols to cyclic siloxanes, which allow the …
Number of citations: 7 pubs.acs.org
N Itoh, N Mizuguchi, M Mabuchi - Journal of Molecular Catalysis B …, 1999 - Elsevier
Phenylacetaldehyde reductase (PAR) (systematic name, 2-phenylethanol: NAD + oxidoreductase) isolated from styrene-assimilating Corynebacterium strain ST-10 was used to …
Number of citations: 66 www.sciencedirect.com
L You, JS Berman, A Lucksanawichien… - Journal of the …, 2012 - ACS Publications
Linear free energy relationship (LFER) substituent parameters are commonly employed for exploring reaction mechanisms and very recently have been used to guide the design of …
Number of citations: 52 pubs.acs.org
D Chaplin, P Harrison, JP Henschke… - … process research & …, 2003 - ACS Publications
The practicalities of the asymmetric hydrogenation of acetophenone derivatives are addressed. The catalysts used, derived from the precatalysts [(xylylPhanePhos)RuCl 2 (DPEN)] (S)-(…
Number of citations: 53 pubs.acs.org
H Liu, FZR De Souza, L Liu, BS Chen - Molecules, 2018 - mdpi.com
Marine-derived fungus Geotrichum candidum AS 2.361 was previously reported by our group as an active strain for the enantioselective reduction of ketones. Although some other …
Number of citations: 6 www.mdpi.com
A Li, L Ye, F Guo, X Yang, H Yu - Journal of Molecular Catalysis B …, 2015 - Elsevier
Robust biocatalysts are in high demand for the reduction of prochiral ketones to anti-Prelog chiral alcohols. A recently isolated bacterial strain ZJUY-1401 exhibited high reduction …
Number of citations: 19 www.sciencedirect.com
J Wang, J Feng, R Qin, H Fu, M Yuan, H Chen… - Tetrahedron …, 2007 - Elsevier
Achiral monophosphine TPPTS [TPPTS: P(mC 6 H 4 SO 3 Na) 3 ]-stabilized Ru was synthesized by reduction of RuCl 3 ·3H 2 O with hydrogen in ethanol using TPPTS as the stabilizer. …
Number of citations: 47 www.sciencedirect.com

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